thiophene-2,4-dicarboxylic acid thiophene-2,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 36157-39-8
VCID: VC1967708
InChI: InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10)
SMILES: C1=C(SC=C1C(=O)O)C(=O)O
Molecular Formula: C6H4O4S
Molecular Weight: 172.16 g/mol

thiophene-2,4-dicarboxylic acid

CAS No.: 36157-39-8

Cat. No.: VC1967708

Molecular Formula: C6H4O4S

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

thiophene-2,4-dicarboxylic acid - 36157-39-8

Specification

CAS No. 36157-39-8
Molecular Formula C6H4O4S
Molecular Weight 172.16 g/mol
IUPAC Name thiophene-2,4-dicarboxylic acid
Standard InChI InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10)
Standard InChI Key QYBBDSGVPGCWTO-UHFFFAOYSA-N
SMILES C1=C(SC=C1C(=O)O)C(=O)O
Canonical SMILES C1=C(SC=C1C(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

Thiophene-2,4-dicarboxylic acid (CAS No. 36157-39-8) is an organic compound with the molecular formula C6H4O4S and a molecular weight of 172.16 g/mol . It is a derivative of thiophene, a five-membered aromatic heterocyclic compound containing sulfur. The structure is characterized by two carboxylic acid groups (-COOH) positioned at the 2 and 4 positions of the thiophene ring.

This positioning of carboxylic acid groups distinguishes it from its isomer, thiophene-2,5-dicarboxylic acid (CAS No. 4282-31-9), which has carboxylic acid groups at positions 2 and 5 . The structural configuration of thiophene-2,4-dicarboxylic acid significantly influences its chemical behavior and applications.

Chemical Identifiers

Identifier TypeValue
CAS Number36157-39-8
Molecular FormulaC6H4O4S
Molecular Weight172.16 g/mol
Canonical SMILESC1=C(SC=C1C(=O)O)C(=O)O
InChIInChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10)
InChI KeyQYBBDSGVPGCWTO-UHFFFAOYSA-N

Physical and Chemical Properties

Thiophene-2,4-dicarboxylic acid possesses distinct physical and chemical properties that make it valuable for various applications. Understanding these properties is essential for researchers and industry professionals working with this compound.

Physical Properties

The compound typically appears as a white to off-white crystalline solid. Based on available data, thiophene-2,4-dicarboxylic acid has the following physical properties:

PropertyValueSource
Melting Point299-301°C
Boiling Point444.6±30.0°C (Predicted)
Density1.655±0.06 g/cm³ (Predicted)
Physical State (20°C)Solid
SolubilityHighly soluble in water; soluble in polar organic solvents

Chemical Properties

The chemical properties of thiophene-2,4-dicarboxylic acid are primarily governed by its aromatic thiophene ring and the two carboxylic acid groups:

PropertyValueSource
pKa3.10±0.10 (Predicted)
AcidityAcidic due to two carboxylic groups
ReactivityCan undergo esterification, amidation, and other carboxylic acid reactions

The compound's reactivity is largely determined by the presence of the two carboxylic acid groups, which can participate in various organic reactions typical of carboxylic acids, including esterification, amidation, and reduction.

Synthesis Methods

Several synthetic routes have been developed for the preparation of thiophene-2,4-dicarboxylic acid, although detailed information specific to this isomer is somewhat limited in the literature.

Synthesis from Thiophene Derivatives

One approach involves the selective functionalization of thiophene through controlled halogenation, followed by carboxylation:

  • Selective bromination of thiophene at positions 2 and 4

  • Formation of Grignard reagent or lithiation

  • Carboxylation with carbon dioxide

  • Hydrolysis to yield the dicarboxylic acid

Oxidation Methods

Another synthetic route involves the oxidation of appropriately substituted thiophene derivatives:

  • Starting with a thiophene derivative containing suitable substituents at positions 2 and 4

  • Oxidation of these substituents (e.g., methyl groups) to carboxylic acid groups using strong oxidizing agents like potassium permanganate

Chemical Reactions and Reactivity

Thiophene-2,4-dicarboxylic acid can participate in a variety of chemical reactions, primarily through its carboxylic acid groups and the thiophene ring.

Carboxylic Acid Reactions

Like other dicarboxylic acids, thiophene-2,4-dicarboxylic acid undergoes typical carboxylic acid reactions:

  • Esterification: Reaction with alcohols to form esters, such as diethyl thiophene-2,4-dicarboxylate

  • Amidation: Formation of amides through reaction with amines

  • Reduction: Reduction to corresponding alcohols

  • Salt formation: Formation of salts with bases

Ring Closure Reactions

Research has shown that derivatives of thiophene-2,4-dicarboxylic acid can undergo ring closure reactions, particularly when appropriately substituted:

Ring closure reactions with 3,5-di(β-naphthyl)-2,4-thiophenedicarboxylic acid and its derivatives lead to the formation of b- and c-anellated cyclopentathiophene systems . These reactions have been studied using 1H-NMR and UV/Vis spectroscopy to confirm the angular structure of the products and to distinguish between different sides of anellation on the thiophene ring.

Coordination Chemistry

The carboxylic acid groups can coordinate with metal ions to form complexes and coordination polymers, similar to its isomer thiophene-2,5-dicarboxylic acid which has been used in metal-organic frameworks (MOFs) .

Applications and Research Findings

Thiophene-2,4-dicarboxylic acid and its derivatives have found applications in various fields, from materials science to medicinal chemistry.

Supramolecular Chemistry

While specific information about thiophene-2,4-dicarboxylic acid is limited, its isomer thiophene-2,5-dicarboxylic acid has been used in supramolecular chemistry. It is reasonable to infer that thiophene-2,4-dicarboxylic acid could have similar applications, particularly in:

  • Formation of hydrogen-bonded complexes

  • Development of supramolecular assemblies

  • Design of coordination polymers

Materials Science

Derivatives of thiophene-2,4-dicarboxylic acid have potential applications in materials science:

  • Metal-Organic Frameworks (MOFs): Similar to other dicarboxylic acids, thiophene-2,4-dicarboxylic acid could be used as a linker in the synthesis of MOFs

  • Functional Materials: Incorporation into polymers and other materials to introduce specific functionalities

Medicinal Chemistry and Biological Activity

Thiophene-2,4-dicarboxylic acid derivatives have been explored for potential biological activities:

DerivativePotential ApplicationReference
Amino-substituted derivativesPharmaceutical intermediates
Piperazine-substituted derivativesPotential medicinal applications
Chloroacetyl derivativesSynthetic intermediates for bioactive compounds

These derivatives suggest that thiophene-2,4-dicarboxylic acid serves as an important scaffold for the development of compounds with potential biological activities.

Hazard CategoryClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
SupplierPurityPackage SizeNotes
Combi-Blocks Inc.Not specifiedVariousListed as supplier
Shanghai Haohong Pharmaceutical Co., Ltd.Not specifiedVariousListed as supplier
Changzhou Hopschain Chemical Co., Ltd.Not specifiedVariousListed as supplier
A.J ChemicalsNot specifiedVariousListed as supplier
Jiangsu aikang biomedical research and development co., LTDNot specifiedVariousListed as supplier

When purchasing thiophene-2,4-dicarboxylic acid for research or industrial purposes, it is important to verify the purity and specifications provided by the supplier to ensure compatibility with the intended application.

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